(5-Chloro-1H-indazol-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

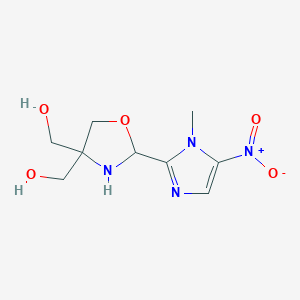

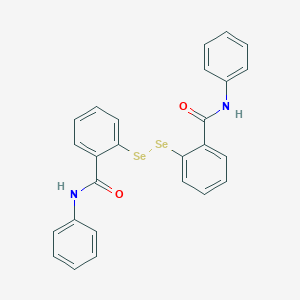

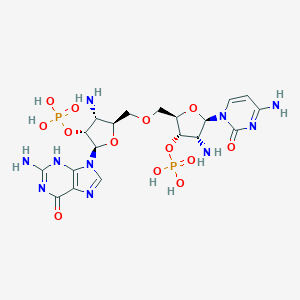

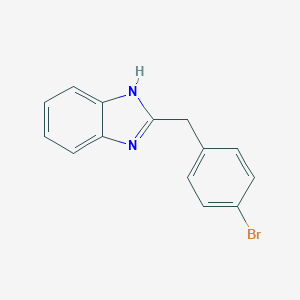

“(5-Chloro-1H-indazol-3-yl)methanol” is a compound that is structurally classified as a synthetic cannabinoid . It is a light yellow to yellow powder or crystals . The InChI code for this compound is 1S/C8H8N2O/c11-5-6-1-2-8-7 (3-6)4-9-10-8/h1-4,11H,5H2, (H,9,10) .

Synthesis Analysis

The synthesis of indazoles, including “(5-Chloro-1H-indazol-3-yl)methanol”, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular formula of “(5-Chloro-1H-indazol-3-yl)methanol” is C8H7ClN2O . The compound belongs to the class of indazoles, which are aromatic organic compounds with a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Chemical Reactions Analysis

The chemical reactions involving indazoles have been studied extensively. For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Physical And Chemical Properties Analysis

“(5-Chloro-1H-indazol-3-yl)methanol” has a molecular weight of 182.60700 . It has a density of 1.511g/cm3 and a boiling point of 412.438ºC at 760 mmHg .

Applications De Recherche Scientifique

Anti-inflammatory Agents

Compounds containing the indazole moiety have shown significant potential as anti-inflammatory agents. The presence of a methanol group in “(5-Chloro-1H-indazol-3-yl)methanol” could be exploited to create prodrugs or active metabolites that modulate inflammatory pathways, possibly offering therapeutic benefits for conditions like arthritis or inflammatory bowel disease .

Anticancer Research

Indazole compounds have been evaluated for their antitumor potential against various cancer cell lines. The structural motif of “(5-Chloro-1H-indazol-3-yl)methanol” could be incorporated into novel chemotherapeutic agents, leveraging the chloro and methanol groups to interact with cancer cell biomolecules, leading to cytotoxic effects .

COX-2 Inhibition

The indazole nucleus has been utilized in the design of COX-2 inhibitors, which are important in the management of pain and inflammation. “(5-Chloro-1H-indazol-3-yl)methanol” could be a key intermediate in synthesizing new COX-2 inhibitors with improved safety profiles, addressing the need for better therapeutic options in osteoarthritis and other conditions .

Antiviral Applications

Indazole derivatives have shown promise as antiviral agents. The structural features of “(5-Chloro-1H-indazol-3-yl)methanol” might be harnessed to develop compounds that interfere with viral replication or protein function, contributing to the treatment or prevention of viral infections .

Drug Synthesis and Development

The versatility of the indazole ring system, particularly when functionalized with a chloro group and a methanol moiety, makes “(5-Chloro-1H-indazol-3-yl)methanol” an attractive building block in drug discovery. It could be used to synthesize a wide array of pharmacologically active compounds, potentially leading to the development of new drugs across various therapeutic categories .

Safety and Hazards

Orientations Futures

Indazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the medicinal properties of indazoles, including “(5-Chloro-1H-indazol-3-yl)methanol”, need to be explored in the near future for the treatment of various pathological conditions .

Propriétés

IUPAC Name |

(5-chloro-2H-indazol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUIOIPQDAOQHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625974 |

Source

|

| Record name | (5-Chloro-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102735-90-0 |

Source

|

| Record name | (5-Chloro-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-chloro-1H-indazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)

![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)